rac Metoprolol-d7
Overview
Description
1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes deuterium atoms, making it a subject of interest in research due to its potential stability and reactivity differences compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the phenoxypropanol structure. The process may involve:
Deuteration: Introduction of deuterium atoms into the propan-2-ylamino group.
Ether Formation: Reaction of 4-(2-methoxyethyl)phenol with an appropriate halogenated propanol derivative.
Coupling Reaction: Combining the deuterated propan-2-ylamino group with the phenoxypropanol structure under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as chromatography or crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug development for its stability and reduced metabolic rate.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique properties.
Mechanism of Action
The mechanism by which 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, potentially leading to:
Altered Enzyme Activity: Deuterium substitution can affect enzyme-substrate interactions, leading to changes in enzyme activity.
Metabolic Pathways: The compound may exhibit different metabolic stability and pathways compared to its non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1,1-Trideuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
- 1-(1,1,1,2,2,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Uniqueness
1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is unique due to its specific deuterium substitution pattern, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying the effects of isotopic substitution on various reactions and processes.
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i1D3,2D3,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-QLWPOVNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648858 | |
Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959787-96-3 | |
Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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